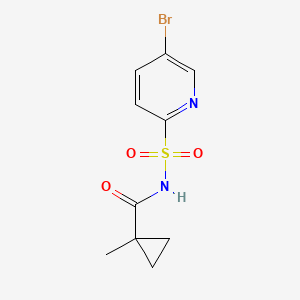
N-(5-bromopyridin-2-yl)sulfonyl-1-methylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromopyridin-2-yl)sulfonyl-1-methylcyclopropane-1-carboxamide is a chemical compound that features a sulfonyl group attached to a brominated pyridine ring, a methylcyclopropane moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-2-yl)sulfonyl-1-methylcyclopropane-1-carboxamide typically involves multiple steps:
Bromination of Pyridine: The starting material, pyridine, is brominated to form 5-bromopyridine.
Sulfonylation: The brominated pyridine undergoes sulfonylation to introduce the sulfonyl group.
Formation of Methylcyclopropane: The methylcyclopropane moiety is synthesized separately and then attached to the sulfonylated bromopyridine.
Carboxamide Formation: Finally, the carboxamide group is introduced to complete the synthesis.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylcyclopropane moiety.
Reduction: Reduction reactions may target the sulfonyl group or the brominated pyridine ring.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products:
Oxidation: Products may include oxidized derivatives of the methylcyclopropane moiety.
Reduction: Reduced forms of the sulfonyl group or the pyridine ring.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-bromopyridin-2-yl)sulfonyl-1-methylcyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)sulfonyl-1-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The sulfonyl group and the brominated pyridine ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application being investigated.
Comparison with Similar Compounds
- N-(5-chloropyridin-2-yl)sulfonyl-1-methylcyclopropane-1-carboxamide
- N-(5-fluoropyridin-2-yl)sulfonyl-1-methylcyclopropane-1-carboxamide
- N-(5-iodopyridin-2-yl)sulfonyl-1-methylcyclopropane-1-carboxamide
Uniqueness: N-(5-bromopyridin-2-yl)sulfonyl-1-methylcyclopropane-1-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This can lead to different biological activities and applications.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)sulfonyl-1-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3S/c1-10(4-5-10)9(14)13-17(15,16)8-3-2-7(11)6-12-8/h2-3,6H,4-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOSPLBWJGQEOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)NS(=O)(=O)C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
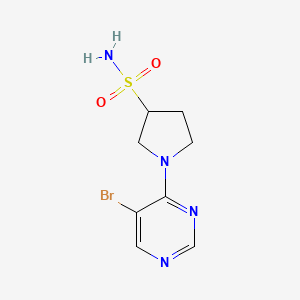
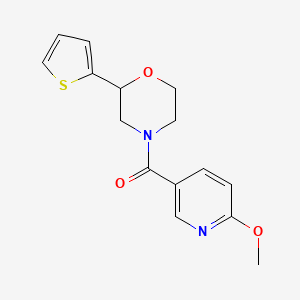
![4-[[(2-amino-6-pyrazol-1-ylpyrimidin-4-yl)amino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7143727.png)
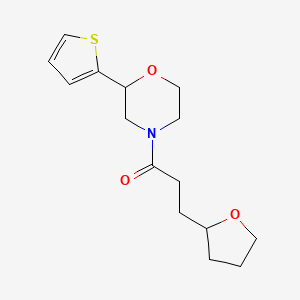
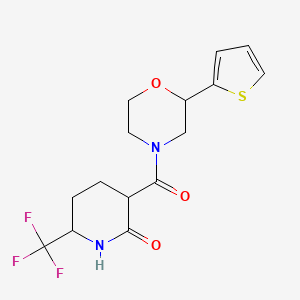
![3-[2-Oxo-2-(2-thiophen-2-ylmorpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7143743.png)
![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone](/img/structure/B7143745.png)
![3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-(2-thiophen-2-ylmorpholin-4-yl)propan-1-one](/img/structure/B7143750.png)

![2-Phenyl-1-[2-(2-thiophen-2-ylmorpholine-4-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7143772.png)
![N-[(3-chlorophenyl)-cyclohexylmethyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7143780.png)

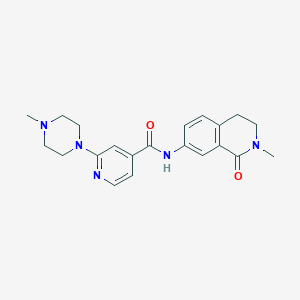
![5-ethyl-N-[(2-imidazol-1-ylphenyl)methyl]-4-methylfuran-2-carboxamide](/img/structure/B7143804.png)
